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molecular formula C11H17N3O2S B3255606 Ethyl 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxylate CAS No. 25693-79-2

Ethyl 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B3255606
M. Wt: 255.34 g/mol
InChI Key: UKNRWOLNLTUUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09139534B2

Procedure details

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (900 g, 3.87 mol) ethanol (12 L), DIEA (876 mL, 5.05 mol), and isopropylamine (379 mL, 4.45 mol) were combined and mixed at ambient temperature for 4 h. An additional amount of isopropylamine (50 mL, 0.59 mol) was added and the mixture was stirred overnight at ambient temperature. The reaction was concentrated under reduced pressure and the crude product was diluted with water (2 L). The aqueous layer was extracted with chloroform (2×3 L). The combined organic layers were dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford ethyl 4-(isopropylamino)-2-(methylthio)pyrimidine-5-carboxylate (1042 g, 4.08 mol, >100% yield, contaminated with trace DIEA) as a pale brown oil that was used without further purification. MS (ESI) m/z 256.4 [M+1]+.
Quantity
12 L
Type
reactant
Reaction Step One
Name
Quantity
876 mL
Type
reactant
Reaction Step Two
Quantity
379 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([S:13][CH3:14])[N:3]=1.CC[N:17](C(C)C)[CH:18]([CH3:20])[CH3:19].C(N)(C)C>>[CH:18]([NH:17][C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([S:13][CH3:14])[N:3]=1)([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
12 L
Type
reactant
Smiles
ClC1=NC(=NC=C1C(=O)OCC)SC
Step Two
Name
Quantity
876 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
379 mL
Type
reactant
Smiles
C(C)(C)N
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed at ambient temperature for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the crude product was diluted with water (2 L)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with chloroform (2×3 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)NC1=NC(=NC=C1C(=O)OCC)SC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.08 mol
AMOUNT: MASS 1042 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 105.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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